1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Overview
Description
1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes
Mechanism of Action
Target of Action
Benzotriazole, a related compound, has been found to act as a corrosion inhibitor for metals such as copper . It can bind to other species, utilizing the lone pair electrons, and form a stable coordination compound on a metal surface .
Mode of Action
It can be inferred from the properties of benzotriazole that it may interact with its targets through the formation of coordination compounds . This interaction could result in changes to the target, such as protection against corrosion .
Biochemical Pathways
Benzotriazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
Benzotriazole, a related compound, is soluble in water at 20 g/L and has a pKa of 8.2 , which could influence the pharmacokinetics of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide.
Result of Action
Given the broad spectrum of biological activities associated with benzotriazole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of free chlorine can affect the corrosion inhibiting properties of benzotriazole .
Biochemical Analysis
Biochemical Properties
1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxyl groups. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the formation of activated esters, which then react with amino groups to form amide bonds .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the efficiency of peptide synthesis in cells, leading to increased production of proteins. Additionally, this compound may affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form activated esters with carboxyl groups. These activated esters can then react with amino groups to form amide bonds, facilitating peptide synthesis. At the molecular level, this compound binds to carboxyl groups and activates them, making them more reactive towards nucleophilic attack by amino groups. This process is crucial for the formation of peptide bonds in both chemical and biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound has shown consistent activity in facilitating peptide synthesis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances peptide synthesis without causing significant adverse effects. At high doses, toxic effects such as oxidative stress and cellular damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a key role in the translation process. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its effectiveness in facilitating peptide synthesis and other biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide typically involves the reaction of benzotriazole derivatives with sulfonamide groups under specific conditions. One common method includes the use of sulfonyl chlorides and dimethylamine in the presence of a base to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-hydroxybenzotriazole: Known for its use as a coupling reagent in peptide synthesis.
4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole: A potent inhibitor of protein kinase CK2.
N-hydroxyphthalimide: Used as a catalyst in various oxidation reactions.
Uniqueness
1-hydroxy-N,N-dimethyl-1H-1,2,3-benzotriazole-6-sulfonamide stands out due to its unique combination of a benzotriazole core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
3-hydroxy-N,N-dimethylbenzotriazole-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-11(2)16(14,15)6-3-4-7-8(5-6)12(13)10-9-7/h3-5,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTNAHRIPAKUCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214082 | |
Record name | 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831645 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
554425-48-8 | |
Record name | 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554425-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-N,N-dimethyl-1H-benzotriazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.